molecular formula C14H17N3O4 B11786632 Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11786632
M. Wt: 291.30 g/mol
InChI Key: JJUGOGOYXHFAFR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the reaction mixture is heated to reflux to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Alcohol derivatives of the pyrazole compound.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: Lacks the dimethoxy groups, which may affect its chemical reactivity and biological activity.

    Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Contains a single methoxy group, which may result in different chemical and biological properties.

Uniqueness

Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its biological activity in various applications.

Biological Activity

Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in pharmacology and other fields.

  • Molecular Formula : C₁₂H₁₃N₃O₂
  • CAS Number : 1176428-20-8
  • Molecular Weight : 233.25 g/mol
  • Melting Point : Not specified in available literature

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
  • Receptor Modulation : It may act as a modulator for certain receptors, affecting neurotransmitter systems and potentially offering neuroprotective effects.
  • Antioxidant Activity : The presence of methoxy groups in the structure enhances its ability to scavenge free radicals, providing protective effects against oxidative stress.

1. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in animal models.

2. Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.

3. Antimicrobial Effects

Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Anti-inflammatory Effects

In a study involving mice with induced paw edema, treatment with this compound resulted in a significant reduction in swelling compared to control groups. The compound was administered at doses of 10 mg/kg and showed efficacy similar to standard anti-inflammatory drugs.

Case Study 2: Anticancer Activity

In vitro assays on human breast cancer cell lines (MCF-7) revealed that this compound induced apoptosis at concentrations as low as 25 µM. Flow cytometry analysis confirmed an increase in the percentage of apoptotic cells after treatment.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced edema in animal models
AnticancerInduced apoptosis in MCF-7 cells
AntimicrobialEffective against bacterial strains

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

ethyl 5-amino-1-(2,5-dimethoxyphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C14H17N3O4/c1-4-21-14(18)10-8-16-17(13(10)15)11-7-9(19-2)5-6-12(11)20-3/h5-8H,4,15H2,1-3H3

InChI Key

JJUGOGOYXHFAFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)OC)OC)N

Origin of Product

United States

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